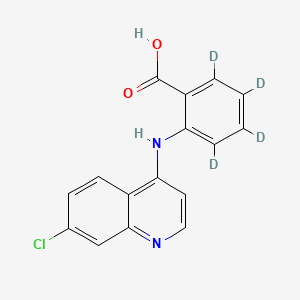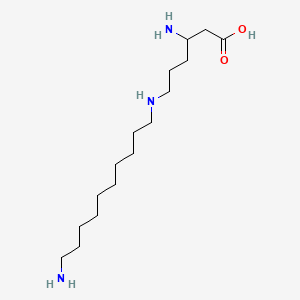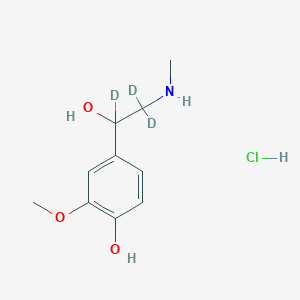
(+/-)-Metanephrine-a,,-d3 HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-Metanephrine-a,-d3 HCl is a deuterated form of metanephrine, a metabolite of epinephrine and norepinephrine. This compound is often used in scientific research to study the metabolism and function of catecholamines, which are critical neurotransmitters and hormones involved in the body’s response to stress and regulation of various physiological functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Metanephrine-a,-d3 HCl typically involves the deuteration of metanephrine. This process can be achieved through various methods, including the use of deuterated reagents or catalysts. The reaction conditions often require careful control of temperature, pressure, and pH to ensure the incorporation of deuterium atoms into the desired positions on the metanephrine molecule.
Industrial Production Methods
Industrial production of (+/-)-Metanephrine-a,-d3 HCl involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-Metanephrine-a,-d3 HCl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of (+/-)-Metanephrine-a,-d3 HCl include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (+/-)-Metanephrine-a,-d3 HCl may yield corresponding quinones, while reduction may produce deuterated catecholamines.
Aplicaciones Científicas De Investigación
(+/-)-Metanephrine-a,-d3 HCl is widely used in scientific research for various applications, including:
Chemistry: Studying the kinetics and mechanisms of catecholamine metabolism.
Biology: Investigating the role of catecholamines in physiological and pathological processes.
Medicine: Developing diagnostic assays for disorders related to catecholamine metabolism, such as pheochromocytoma.
Industry: Producing deuterated standards for mass spectrometry and other analytical techniques.
Mecanismo De Acción
The mechanism of action of (+/-)-Metanephrine-a,-d3 HCl involves its interaction with enzymes involved in catecholamine metabolism, such as monoamine oxidase and catechol-O-methyltransferase. These interactions lead to the formation of deuterated metabolites, which can be used to trace metabolic pathways and study the effects of deuterium substitution on enzyme activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (+/-)-Metanephrine-a,-d3 HCl include:
Metanephrine: The non-deuterated form of the compound.
Normetanephrine: A metabolite of norepinephrine.
Deuterated catecholamines: Other deuterated forms of catecholamines, such as deuterated epinephrine and norepinephrine.
Uniqueness
(+/-)-Metanephrine-a,-d3 HCl is unique due to its deuterium substitution, which provides distinct advantages in scientific research. The presence of deuterium atoms can enhance the stability and detectability of the compound in analytical techniques, making it a valuable tool for studying catecholamine metabolism and function.
Propiedades
Fórmula molecular |
C10H16ClNO3 |
|---|---|
Peso molecular |
236.71 g/mol |
Nombre IUPAC |
2-methoxy-4-[1,2,2-trideuterio-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C10H15NO3.ClH/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2;/h3-5,9,11-13H,6H2,1-2H3;1H/i6D2,9D; |
Clave InChI |
HRIQFVCFOPJYEQ-PWTNGEROSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C1=CC(=C(C=C1)O)OC)O)NC.Cl |
SMILES canónico |
CNCC(C1=CC(=C(C=C1)O)OC)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



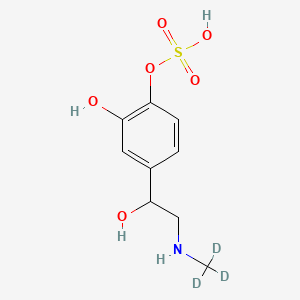
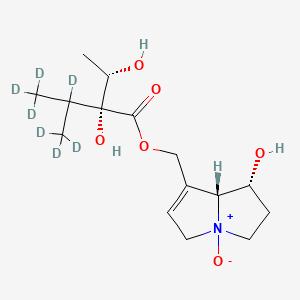
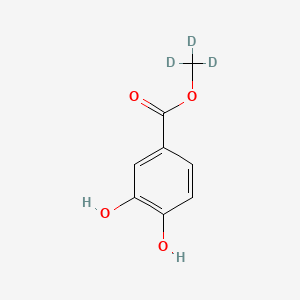
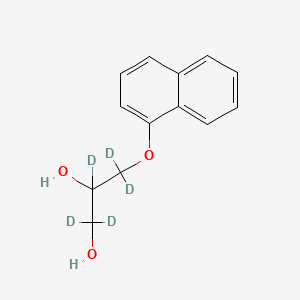

![disodium;2-[[(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12418921.png)
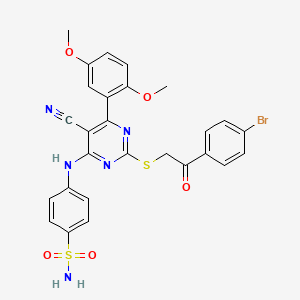
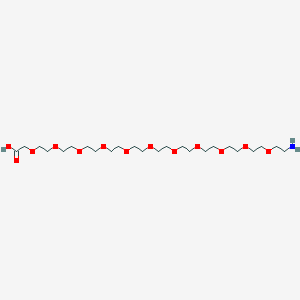
![5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid](/img/structure/B12418934.png)


